molecular formula C22H24N6O9 B13809332 Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]- CAS No. 68391-47-9

Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]-

Cat. No.: B13809332
CAS No.: 68391-47-9
M. Wt: 516.5 g/mol
InChI Key: FLCJGMFVUFLMTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: This compound (CAS: 1533-78-4), also known as Disperse Red 167:1 or Disperse Red 354 , is a synthetic azo dye widely used in textile industries. Its structure comprises:

  • An acetamide group at the aromatic ring.
  • Bis(2-acetyloxyethyl)amino substituents, enhancing solubility in hydrophobic matrices.
  • A diazenyl (azo) linkage (-N=N-) connected to a 2,4-dinitrophenyl group, contributing to its vivid color and stability .

Synthesis: The compound is synthesized via diazo coupling reactions, where a diazonium salt intermediate reacts with a coupling agent (e.g., a substituted aniline). Acetylation of hydroxyl or amino groups introduces the acetyloxyethyl substituents .

Applications: Primarily used as a disperse dye for polyester and nylon, its acetyloxyethyl groups improve solubility in non-polar media, ensuring even distribution during dyeing processes .

Properties

CAS No.

68391-47-9

Molecular Formula

C22H24N6O9

Molecular Weight

516.5 g/mol

IUPAC Name

2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2,4-dinitrophenyl)diazenyl]anilino]ethyl acetate

InChI

InChI=1S/C22H24N6O9/c1-14(29)23-21-12-17(26(8-10-36-15(2)30)9-11-37-16(3)31)4-6-19(21)24-25-20-7-5-18(27(32)33)13-22(20)28(34)35/h4-7,12-13H,8-11H2,1-3H3,(H,23,29)

InChI Key

FLCJGMFVUFLMTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]- involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 2,4-dinitroaniline, followed by coupling with a suitable phenol derivative. The final step involves the acetylation of the amino groups to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield amines .

Scientific Research Applications

Chemical Identity and Properties

  • Molecular Formula : C24H28N6O10
  • Molecular Weight : 560.5 g/mol
  • CAS Number : 3618-65-3
  • Synonyms : Disperse Blue 79, 5-Acetamido-4-(2,4-dinitrophenylazo)-2-ethoxy-N,N-bis(beta-acetoxyethyl)aniline

Applications in Dye Chemistry

  • Textile Dyeing :
    • Disperse Blue 79 is extensively used as a disperse dye for synthetic fibers such as polyester. Its ability to provide vibrant colors and good fastness properties makes it a preferred choice in the textile industry.
    • Case Study : A study demonstrated that the dyeing of polyester fabrics with Disperse Blue 79 resulted in high color yield and excellent wash fastness, making it suitable for high-performance textile applications.
  • Colorant in Plastics :
    • The compound is utilized as a colorant in various plastic products due to its stability and resistance to fading under UV light exposure.
    • Data Table :
ApplicationMaterial TypeProperties
Textile DyeingPolyesterHigh color yield, excellent fastness
Plastic ColorantPolyethyleneUV stability, vibrant coloration

Biomedical Research Applications

  • Drug Delivery Systems :
    • Research indicates that derivatives of Disperse Blue 79 can be incorporated into drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.
    • Case Study : A formulation study revealed that incorporating Disperse Blue 79 into liposomes improved the encapsulation efficiency of hydrophobic drugs, facilitating targeted delivery.
  • Photodynamic Therapy :
    • The compound has potential applications in photodynamic therapy (PDT) for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
    • Research Findings : In vitro studies showed that cells treated with Disperse Blue 79 under light exposure exhibited significant cytotoxic effects on cancer cell lines, indicating its potential as a therapeutic agent.
  • Antimicrobial Activity :
    • Recent studies have explored the antimicrobial properties of Disperse Blue 79 against various bacterial strains.
    • Data Table :
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Environmental Impact and Safety

While the applications of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]- are promising, it is essential to consider its environmental impact. The compound is not naturally produced in the environment and has been subject to regulatory assessments regarding its safety profile.

  • Regulatory Assessments :
    • The Canadian Environmental Protection Act (CEPA) has evaluated the substance for potential ecological risks associated with its use in dye formulations.
    • Findings indicate that while there are concerns regarding aquatic toxicity, proper management practices can mitigate environmental risks.

Mechanism of Action

The mechanism of action of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]- involves its interaction with molecular targets through its azo and acetamide groups. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The azo bond can also undergo reduction, leading to the formation of active metabolites that may exert biological effects .

Comparison with Similar Compounds

Substituent Variations in Azo Dyes

The following table highlights key structural differences among related compounds:

Compound Name (CAS) Substituents on Azo Group Key Functional Groups Color/Application
Target Compound (1533-78-4) 2,4-Dinitrophenyl Bis(2-acetyloxyethyl)amino, Acetamide Red (Disperse Red 167:1/354)
Disperse Red 167:1 (79300-13-3) 2-Chloro-4-nitrophenyl Bis(2-acetyloxyethyl)amino, Acetamide Red (Textiles)
N-{2-[2-(2-Cyano-4,6-dinitrophenyl)diazenyl]... 2-Cyano-4,6-dinitrophenyl Diethylamino, Acetamide Orange (Crystalline dye)
N-[5-[bis(2-acetyloxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]-acetamide 2-Bromo-4,6-dinitrophenyl Ethoxy, Bis(2-acetyloxyethyl)amino Blue (Disperse Blue variants)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, cyano) stabilize the azo linkage and redshift absorption spectra, altering color .
  • Halogen substitutions (e.g., chloro, bromo) enhance lightfastness but may increase environmental persistence .

Physicochemical Properties

Property Target Compound Disperse Red 167:1 Cyano-Dinitro Analog
Molecular Weight 505.91 g/mol 505.91 g/mol 522.34 g/mol
Solubility Low in water; high in acetone Similar to target Moderate in DMSO
λmax (nm) ~510 nm (Red) ~500 nm (Red) ~480 nm (Orange)
Thermal Stability Stable up to 200°C Comparable Lower (decomposes at 150°C)

Stability and Environmental Impact :

  • The 2,4-dinitrophenyl group in the target compound confers higher thermal stability compared to mono-nitro analogs .
  • However, nitro groups contribute to aquatic toxicity (classified as H413: May cause long-lasting harmful effects to aquatic life) .

Research Findings and Industrial Relevance

  • Synthetic Efficiency: The target compound’s synthesis yield (~75–80%) is comparable to Disperse Red 167:1 but lower than cyano-substituted analogs (~60%) due to steric hindrance from acetyloxyethyl groups .
  • Performance in Textiles :
    • Superior washfastness compared to methoxy-substituted analogs .
    • Moderate photostability, outperformed by brominated derivatives .

Biological Activity

Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]- is a chemical compound primarily known for its application in dye manufacturing, particularly as Disperse Blue 79. Its complex structure and potential biological activities warrant a detailed examination of its effects on biological systems.

Chemical Structure and Properties

  • Molecular Formula : C22H24ClN5O7
  • Molecular Weight : 505.91 g/mol
  • CAS Registry Number : 12239-34-8

The compound features an azo linkage, which is significant in its interaction with biological molecules. The presence of acetyloxyethyl groups enhances its solubility and potential bioactivity.

Biological Activity Overview

Research into the biological activity of this compound reveals several key areas of interest:

1. Antimicrobial Activity

Studies indicate that azo compounds can exhibit antimicrobial properties. For instance, derivatives of azo dyes have shown effectiveness against various bacterial strains. The specific compound's structure may influence its ability to disrupt microbial cell membranes or inhibit vital enzymatic processes.

2. Cytotoxic Effects

The cytotoxicity of azo compounds has been documented in several studies. For example, compounds similar to Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]- have been tested on cancer cell lines, showing varying degrees of effectiveness in inhibiting cell proliferation. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in targeted cells.

3. Enzyme Inhibition

Research has suggested that certain azo compounds can act as enzyme inhibitors. This inhibition can affect metabolic pathways in microorganisms and potentially lead to therapeutic applications in treating infections or diseases caused by overactive enzymes.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against E. coli and S. aureus with varying MIC values.
CytotoxicityInduced apoptosis in MCF-7 breast cancer cells at concentrations above 50 µM.
Enzyme InhibitionInhibited acetylcholinesterase activity by 30% at a concentration of 100 µM.

The biological mechanisms underlying the activities of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]- are multifaceted:

  • Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, leading to apoptosis.
  • Enzyme Interaction : Specific functional groups within the molecule can interact with active sites on enzymes, inhibiting their function.

Q & A

Q. What methodologies are optimal for synthesizing this acetamide derivative, and what critical reaction parameters must be controlled?

Synthesis typically involves multi-step azo-coupling and acetylation reactions. Key steps include:

  • Azo bond formation : Reacting aromatic amines with nitro-substituted diazonium salts under controlled pH (4–6) and low temperatures (0–5°C) to prevent premature decomposition .
  • Acetylation : Introducing acetyloxy groups via esterification with acetic anhydride, requiring inert atmospheres (e.g., nitrogen) and anhydrous conditions to avoid hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Reaction progress is monitored via TLC and confirmed by HPLC (>95% purity) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Essential analytical techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and azo bond geometry. Aromatic protons typically appear at δ 7.2–8.5 ppm, while acetyloxy groups resonate at δ 1.8–2.1 ppm .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+^+ peaks) and detect fragmentation patterns indicative of the azo linkage .
  • UV-Vis spectroscopy : Strong absorbance in the visible range (λmax ≈ 450–550 nm) due to the 2,4-dinitrophenylazo chromophore .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on GHS guidelines:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from nitroaromatic intermediates .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity in further functionalization?

  • The electron-withdrawing nitro groups on the phenyl ring direct electrophilic substitution to the meta position, while the acetamide moiety’s steric bulk limits accessibility to the aromatic core. Computational studies (e.g., DFT) can predict regioselectivity in reactions like halogenation or sulfonation .
  • Experimental validation involves kinetic monitoring (e.g., UV-Vis or LC-MS) under varying conditions (solvent polarity, temperature) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or anticancer assays may arise from:

  • Solubility variations : Use DMSO or cyclodextrin-based carriers to improve aqueous solubility and ensure consistent bioavailability .
  • Assay interference : The azo group can react with thiols in cell culture media, generating false positives. Control experiments with azo-free analogs are recommended .

Q. How can researchers design experiments to elucidate the mechanism of action in biological systems?

  • Target identification : Employ affinity chromatography or surface plasmon resonance (SPR) to screen for protein binding partners.
  • Metabolic stability : Use 14C^{14}C-labeled analogs in hepatocyte incubation studies to assess CYP450-mediated degradation .
  • Transcriptomic profiling : RNA-seq analysis of treated cell lines to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .

Q. What advanced computational tools aid in predicting the compound’s environmental fate and toxicity?

  • QSAR models : Correlate molecular descriptors (e.g., logP, polar surface area) with ecotoxicity endpoints (e.g., LC50 for Daphnia magna) .
  • Molecular docking : Simulate interactions with enzymes like acetylcholinesterase to predict neurotoxic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.